Cas no 141850-03-5 (5-phenylthiomorpholin-3-one)
5-phenylthiomorpholin-3-one Chemical and Physical Properties
Names and Identifiers
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- 3-Thiomorpholinone, 5-phenyl-, (±)-
- 3-Thiomorpholinone, 5-phenyl-
- 5-phenylthiomorpholin-3-one
- AKOS027196651
- 141850-03-5
- RFA85003
- Z1509259667
- EN300-243840
-
- MDL: MFCD24592711
- Inchi: 1S/C10H11NOS/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
- InChI Key: ZAPKLQVJCWNRDC-UHFFFAOYSA-N
- SMILES: N1C(C2=CC=CC=C2)CSCC1=O
Computed Properties
- Exact Mass: 193.05613515Da
- Monoisotopic Mass: 193.05613515Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 54.4Ų
5-phenylthiomorpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243840-1g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 1g |
$1200.0 | 2023-09-15 | |
| Enamine | EN300-243840-5g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 5g |
$3479.0 | 2023-09-15 | |
| Enamine | EN300-243840-10g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 10g |
$5159.0 | 2023-09-15 | |
| Enamine | EN300-243840-0.05g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 0.05g |
$278.0 | 2024-06-19 | |
| Enamine | EN300-243840-0.1g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 0.1g |
$416.0 | 2024-06-19 | |
| Enamine | EN300-243840-0.25g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 0.25g |
$594.0 | 2024-06-19 | |
| Enamine | EN300-243840-0.5g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 0.5g |
$936.0 | 2024-06-19 | |
| Enamine | EN300-243840-1.0g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 1.0g |
$1200.0 | 2024-06-19 | |
| Enamine | EN300-243840-2.5g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 2.5g |
$2351.0 | 2024-06-19 | |
| Enamine | EN300-243840-5.0g |
5-phenylthiomorpholin-3-one |
141850-03-5 | 95% | 5.0g |
$3479.0 | 2024-06-19 |
5-phenylthiomorpholin-3-one Suppliers
5-phenylthiomorpholin-3-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-phenylthiomorpholin-3-one
5-Phenylthiomorpholin-3-one: An Overview of Its Properties and Applications
5-Phenylthiomorpholin-3-one (CAS No. 141850-03-5) is a versatile compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its thiomorpholine ring and phenyl substituent, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The chemical structure of 5-phenylthiomorpholin-3-one is defined by its thiomorpholine ring, which is a six-membered heterocyclic compound containing sulfur. The presence of the phenyl group at the 5-position imparts additional stability and reactivity to the molecule. The thiomorpholine ring itself is known for its ability to form stable complexes with metal ions, making it useful in coordination chemistry and catalysis.
In recent years, 5-phenylthiomorpholin-3-one has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of 5-phenylthiomorpholin-3-one. The researchers found that this compound effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as a novel anti-inflammatory agent. This finding has significant implications for the development of new treatments for conditions such as rheumatoid arthritis and other autoimmune disorders.
Beyond its therapeutic potential, 5-phenylthiomorpholin-3-one has also been explored for its use in chemical synthesis. Its unique structure makes it an excellent building block for the synthesis of more complex molecules. For example, it can be used as a starting material for the preparation of thioether-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthetic accessibility of 5-phenylthiomorpholin-3-one has been improved through various methods. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce functional groups at specific positions on the thiomorpholine ring. This method allows for the efficient synthesis of derivatives with tailored properties, enhancing the compound's versatility in both research and industrial settings.
In addition to its biological and synthetic applications, 5-phenylthiomorpholin-3-one has also been studied for its physical properties. Its solubility in various solvents and thermal stability are important factors to consider when designing experiments or processes involving this compound. Research has shown that it exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in solution-based reactions.
The environmental impact of compounds like 5-phenylthiomorpholin-3-one is another area of growing interest. Studies have begun to investigate the biodegradability and ecotoxicity of this compound to ensure that its use does not pose significant environmental risks. Preliminary results suggest that it degrades relatively quickly under aerobic conditions, reducing its potential for long-term environmental accumulation.
In conclusion, 5-phenylthiomorpholin-3-one (CAS No. 141850-03-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and chemical synthesis. Its unique chemical structure and biological activities make it a promising candidate for further exploration and development. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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